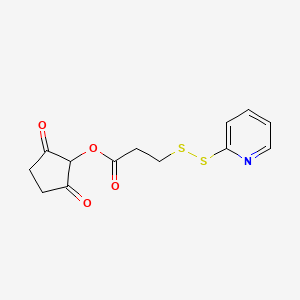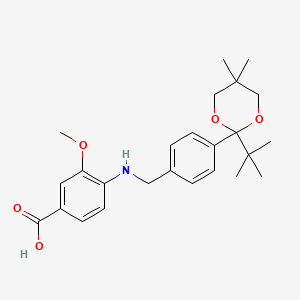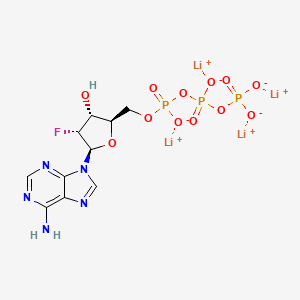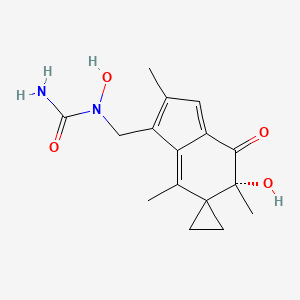
Py-ds-Prp-Osu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Py-ds-Prp-Osu: is a cleavable antibody-drug conjugate linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to link an antibody to a cytotoxic drug, allowing for targeted delivery of the drug to specific cells, such as cancer cells. The cleavable nature of this compound ensures that the drug is released in the target cell, minimizing damage to healthy cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Py-ds-Prp-Osu involves the formation of a disulfide bond, which is a key feature of its cleavable nature. The general synthetic route includes the following steps:
Formation of the Disulfide Bond: The initial step involves the formation of a disulfide bond between two thiol-containing compounds.
Activation of the Linker: The disulfide bond is then activated using a suitable reagent, such as N-hydroxysuccinimide (NHS), to form the active ester.
Coupling with the Antibody: The activated linker is then coupled with the antibody to form the final ADC
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Thiol-Containing Compounds: Large-scale synthesis of the thiol-containing compounds used in the formation of the disulfide bond.
Activation and Purification: Activation of the disulfide bond and purification of the activated linker.
Coupling and Formulation: Coupling the activated linker with the antibody and formulating the final ADC product
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Py-ds-Prp-Osu can undergo oxidation reactions, particularly at the disulfide bond, leading to the formation of sulfoxides or sulfones.
Reduction: The disulfide bond in this compound can be reduced to form two thiol groups.
Substitution: The active ester group in this compound can undergo nucleophilic substitution reactions with amines or other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophilic substitution reactions typically involve amines or other nucleophiles under mild conditions
Major Products:
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Thiol-containing compounds.
Substitution Products: Amide or other substituted products
Applications De Recherche Scientifique
Chemistry: Py-ds-Prp-Osu is widely used in the synthesis of antibody-drug conjugates, which are valuable tools in targeted drug delivery. The cleavable nature of the linker allows for controlled release of the drug in the target cell .
Biology: In biological research, this compound is used to study the mechanisms of drug delivery and release. It is also used in the development of new ADCs for various therapeutic applications .
Medicine: this compound is used in the development of targeted cancer therapies. ADCs containing this compound have shown promise in clinical trials for the treatment of various cancers .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of ADCs. Its cleavable nature makes it an attractive choice for the development of new drug delivery systems .
Mécanisme D'action
Mechanism: Py-ds-Prp-Osu functions as a linker in ADCs, connecting the antibody to the cytotoxic drug. Upon reaching the target cell, the disulfide bond in this compound is cleaved, releasing the drug inside the cell. This targeted release minimizes damage to healthy cells and enhances the therapeutic efficacy of the drug .
Molecular Targets and Pathways: The primary molecular target of this compound is the disulfide bond, which is cleaved in the reductive environment of the target cell. This cleavage releases the cytotoxic drug, which then exerts its effects on the target cell .
Comparaison Avec Des Composés Similaires
Maleimide Linkers: These linkers also form stable bonds with thiol groups but are not cleavable.
Hydrazone Linkers: These linkers are cleavable under acidic conditions but may not be as stable as disulfide linkers.
Peptide Linkers: These linkers are cleavable by specific proteases but may have different stability profiles compared to disulfide linkers
Uniqueness: Py-ds-Prp-Osu is unique due to its cleavable disulfide bond, which allows for controlled release of the drug in the target cell. This feature makes it an attractive choice for the development of ADCs with improved therapeutic efficacy and reduced side effects .
Propriétés
Formule moléculaire |
C13H13NO4S2 |
|---|---|
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
(2,5-dioxocyclopentyl) 3-(pyridin-2-yldisulfanyl)propanoate |
InChI |
InChI=1S/C13H13NO4S2/c15-9-4-5-10(16)13(9)18-12(17)6-8-19-20-11-3-1-2-7-14-11/h1-3,7,13H,4-6,8H2 |
Clé InChI |
SXJJSALQDJZYKA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C(C1=O)OC(=O)CCSSC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![heptyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11930190.png)

![8-[(5-Amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(3-fluoropyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11930204.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromobutan-1-one](/img/structure/B11930210.png)

![4-[2-[2-(3-Sulfanylpropanoylamino)ethoxy]ethoxy]butanoic acid](/img/structure/B11930222.png)

![potassium;dioxosilane;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11930230.png)


![5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B11930252.png)



